N-(3-hydroxyphenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol . This compound features a thiophene ring substituted with a carboxamide group and a hydroxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Mode of Action
It is known to inhibit the dosrst signaling system, which is essential for the survival and persistence of mycobacterium tuberculosis . This inhibition likely disrupts the bacteria’s ability to adapt to hostile environments, such as those encountered within the human host .
Biochemical Pathways
The compound’s effect on the DosRST signaling pathway has downstream effects on the bacterium’s metabolic processes. By inhibiting this pathway, the compound disrupts the bacterium’s ability to adapt to low-oxygen environments, which are common in granulomas during latent tuberculosis infection .
Result of Action
The inhibition of the DosRST signaling system by N-(3-hydroxyphenyl)thiophene-2-carboxamide can lead to the death of Mycobacterium tuberculosis, as the bacteria are unable to adapt to hostile environments within the human host . This makes the compound a potential candidate for the treatment of tuberculosis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy may be affected by the pH and oxygen levels within the human host, as these factors can influence the activity of the DosRST signaling system . The compound’s stability could also be affected by factors such as temperature and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)thiophene-2-carboxamide typically involves the reaction of 3-hydroxyaniline with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, etc.
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3-hydroxyphenyl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)pyridine-3-carboxamide
- 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxamide
- 3-(4-Hydroxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)propionamide
- 2-(Thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid
Uniqueness
N-(3-hydroxyphenyl)thiophene-2-carboxamide is unique due to the presence of both a hydroxyphenyl group and a thiophene ring, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-(3-hydroxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-9-4-1-3-8(7-9)12-11(14)10-5-2-6-15-10/h1-7,13H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQXHRCPJAMIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.